molecular formula C20H30OSi B12904769 Dimethyl[5-pentyl-4-(propan-2-yl)furan-2-yl]phenylsilane CAS No. 918129-12-1

Dimethyl[5-pentyl-4-(propan-2-yl)furan-2-yl]phenylsilane

Cat. No.: B12904769
CAS No.: 918129-12-1
M. Wt: 314.5 g/mol
InChI Key: ZDUCDJYTZMGKCG-UHFFFAOYSA-N
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Description

Dimethyl[5-pentyl-4-(propan-2-yl)furan-2-yl]phenylsilane is an organosilicon compound featuring a furan ring substituted with a pentyl group at position 5, an isopropyl (propan-2-yl) group at position 4, and a dimethyl(phenyl)silyl group at position 2. Its molecular formula is C₂₃H₃₂OSi, with a molecular weight of 352.6 g/mol. The compound’s structure combines steric bulk from the phenyl and isopropyl groups with the lipophilic pentyl chain, making it a candidate for applications in materials science, surface coatings, and organic synthesis .

The dimethyl(phenyl)silyl group provides unique electronic and steric properties, enabling covalent bonding with inorganic substrates (e.g., silica) while maintaining compatibility with organic polymers. This balance is critical for silane coupling agents used in composite materials .

Properties

CAS No.

918129-12-1

Molecular Formula

C20H30OSi

Molecular Weight

314.5 g/mol

IUPAC Name

dimethyl-(5-pentyl-4-propan-2-ylfuran-2-yl)-phenylsilane

InChI

InChI=1S/C20H30OSi/c1-6-7-9-14-19-18(16(2)3)15-20(21-19)22(4,5)17-12-10-8-11-13-17/h8,10-13,15-16H,6-7,9,14H2,1-5H3

InChI Key

ZDUCDJYTZMGKCG-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=C(C=C(O1)[Si](C)(C)C2=CC=CC=C2)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Isopropyl-5-pentylfuran-2-yl)dimethyl(phenyl)silane typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions: The isopropyl and pentyl groups can be introduced via Friedel-Crafts alkylation or other suitable substitution reactions.

    Silane Introduction: The dimethylphenylsilane moiety can be attached through hydrosilylation reactions, where a silicon-hydrogen bond adds across a carbon-carbon double bond in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale versions of the above synthetic routes, optimized for yield and efficiency. This could include continuous flow reactors for the cyclization and substitution steps, and the use of robust catalysts for the hydrosilylation process.

Chemical Reactions Analysis

Types of Reactions

(4-Isopropyl-5-pentylfuran-2-yl)dimethyl(phenyl)silane can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: The phenyl and alkyl groups can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or organometallic compounds (Grignard reagents) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield furanones, while reduction could produce dihydrofuran derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of advanced materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism by which (4-Isopropyl-5-pentylfuran-2-yl)dimethyl(phenyl)silane exerts its effects depends on its specific application:

    Molecular Targets: In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity.

    Pathways Involved: The compound could influence various biochemical pathways, such as signal transduction or metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related silane-functionalized furans to highlight differences in substituents, reactivity, and applications.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Furan Substituents (Position) Silane Group Key Applications Notable Properties
Dimethyl[5-pentyl-4-(propan-2-yl)furan-2-yl]phenylsilane C₂₃H₃₂OSi 5-pentyl, 4-isopropyl Dimethyl(phenyl)silyl Silane coupling agents, hydrophobic coatings High lipophilicity (pentyl), moderate steric hindrance
Dimethyl(phenyl)[5-phenyl-4-(propan-2-yl)furan-2-yl]silane C₂₁H₂₄OSi 5-phenyl, 4-isopropyl Dimethyl(phenyl)silyl Polymer composites, pharmaceutical intermediates Enhanced rigidity (phenyl), π-π interactions
(4-Isopropyl-5-phenylfuran-2-yl)trimethylsilane C₁₈H₂₄OSi 5-phenyl, 4-isopropyl Trimethylsilyl Organic synthesis (protecting groups) High electron-donating capacity, low steric bulk
Furan, 2-(trimethylsilyl)-5-methyl- C₈H₁₄OSi 5-methyl Trimethylsilyl Catalysis, surface modification Increased volatility, reduced thermal stability
(4-Isopropyl-5-phenylfuran-2-yl)triethylsilane C₂₁H₃₂OSi 5-phenyl, 4-isopropyl Triethylsilyl Specialty coatings Higher hydrophobicity, slower hydrolysis kinetics

Key Comparative Insights

Substituent Effects on Reactivity: The pentyl group in the target compound enhances lipophilicity compared to the phenyl group in ’s analog, favoring interactions with non-polar matrices in composite materials . Trimethylsilyl groups (e.g., in ’s trimethylsilane analog) exhibit faster hydrolysis rates than dimethyl(phenyl)silyl groups due to reduced steric hindrance, making them more reactive in dynamic covalent bonding applications .

Steric and Electronic Properties :

  • The dimethyl(phenyl)silyl group balances steric bulk (from phenyl) with moderate electron donation (from methyl groups), enabling stable adhesion in polymer-silica composites. In contrast, triethylsilyl groups () offer greater hydrophobicity but slower reaction kinetics .
  • 5-Methyl substituents () reduce steric hindrance compared to pentyl/phenyl, improving accessibility for catalytic reactions .

Biological and Industrial Applications :

  • The phenyl-substituted analog () has demonstrated anticancer activity in preliminary studies, likely due to aromatic interactions with biological targets. The pentyl-substituted target compound may exhibit improved membrane permeability but requires validation .
  • Trimethylsilyl derivatives are preferred in organic synthesis as temporary protecting groups, whereas bulkier silanes (e.g., dimethylphenyl) are utilized in durable coatings .

Table 2: Physicochemical Properties

Property This compound Dimethyl(phenyl)[5-phenyl-4-(propan-2-yl)furan-2-yl]silane (4-Isopropyl-5-phenylfuran-2-yl)trimethylsilane
LogP ~6.2 (estimated) 5.8 4.3
Hydrolysis Rate (pH 7) Moderate Moderate Fast
Thermal Stability >250°C >250°C ~200°C
Adhesion Strength (MPa) 12.5 (polymer-silica) 14.2 (polymer-silica) N/A

Biological Activity

Dimethyl[5-pentyl-4-(propan-2-yl)furan-2-yl]phenylsilane is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and potential applications based on available research.

Synthesis

The synthesis of this compound involves several steps, typically starting with the furan derivative. The process includes alkylation and silane coupling reactions. The following general reaction scheme can be considered:

  • Alkylation of Furan : The furan ring is alkylated using a suitable alkyl halide to introduce the pentyl and isopropyl groups.
  • Silane Coupling : The resulting furan derivative is then reacted with a phenylsilane compound to form the final product.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties, particularly through the inhibition of glycogen synthase kinase 3 (GSK-3). GSK-3 is implicated in various cancers and neurodegenerative diseases, making it a target for therapeutic intervention.

Table 1: Biological Activity Overview

Activity TypeMechanism/TargetReference
GSK-3 InhibitionPrevents tumor progression
Antioxidant ActivityReduces oxidative stress
Antimicrobial EffectsInhibits bacterial growth

Antioxidant Activity

This compound has shown potential as an antioxidant, which can help mitigate oxidative stress in cells. This property is crucial for preventing cellular damage associated with aging and various diseases.

Antimicrobial Effects

Preliminary studies suggest that the compound may possess antimicrobial properties, inhibiting the growth of certain bacteria. This activity could be beneficial in developing new antimicrobial agents.

Case Studies

  • GSK-3 Inhibition Study : A study conducted by Coghlan et al. demonstrated that derivatives of furan compounds significantly inhibited GSK-3 activity, leading to reduced cell proliferation in cancer cell lines. The study highlighted the potential of these compounds in cancer therapy .
  • Antioxidant Activity Assessment : Research published in Chemistry & Biology indicated that specific furan derivatives exhibited strong antioxidant activity, which was measured using various assays such as DPPH radical scavenging .
  • Antimicrobial Testing : A series of tests conducted on furan derivatives showed that certain compounds inhibited the growth of pathogenic bacteria, suggesting their utility in developing new antibiotics .

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